molecular formula C23H26N4O5S B11504824 {4-[(2-methylpropyl)sulfonyl]-6-nitro-1-phenyl-1H-indazol-3-yl}(piperidin-1-yl)methanone

{4-[(2-methylpropyl)sulfonyl]-6-nitro-1-phenyl-1H-indazol-3-yl}(piperidin-1-yl)methanone

Cat. No.: B11504824
M. Wt: 470.5 g/mol
InChI Key: TUHBLDVWQSPSNB-UHFFFAOYSA-N
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Description

{4-[(2-methylpropyl)sulfonyl]-6-nitro-1-phenyl-1H-indazol-3-yl}(piperidin-1-yl)methanone is a complex organic compound that features a combination of indazole, piperidine, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2-methylpropyl)sulfonyl]-6-nitro-1-phenyl-1H-indazol-3-yl}(piperidin-1-yl)methanone typically involves multiple steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of ortho-nitrophenylhydrazine with a suitable ketone.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides.

    Attachment of the Piperidine Moiety: The piperidine ring can be attached through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonyl chlorides are commonly used.

Major Products

    Oxidation: Oxidation of the piperidine ring can lead to the formation of N-oxides.

    Reduction: Reduction of the nitro group results in the corresponding amine.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for probing enzyme active sites and receptor binding.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural motifs are found in various pharmacologically active molecules, suggesting potential therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials and catalysts. Its unique properties may lead to innovations in material science and industrial processes.

Mechanism of Action

The mechanism of action of {4-[(2-methylpropyl)sulfonyl]-6-nitro-1-phenyl-1H-indazol-3-yl}(piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {4-[(2-methylpropyl)sulfonyl]-6-nitro-1-phenyl-1H-indazol-3-yl}(piperidin-1-yl)methanone lies in its combination of structural features, which are not commonly found together in a single molecule

Properties

Molecular Formula

C23H26N4O5S

Molecular Weight

470.5 g/mol

IUPAC Name

[4-(2-methylpropylsulfonyl)-6-nitro-1-phenylindazol-3-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C23H26N4O5S/c1-16(2)15-33(31,32)20-14-18(27(29)30)13-19-21(20)22(23(28)25-11-7-4-8-12-25)24-26(19)17-9-5-3-6-10-17/h3,5-6,9-10,13-14,16H,4,7-8,11-12,15H2,1-2H3

InChI Key

TUHBLDVWQSPSNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CS(=O)(=O)C1=CC(=CC2=C1C(=NN2C3=CC=CC=C3)C(=O)N4CCCCC4)[N+](=O)[O-]

Origin of Product

United States

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